[(E)-2-ethylsulfonylethenyl]benzene
Description
[(E)-2-Ethylsulfonylethenyl]benzene is a substituted benzene derivative featuring an ethylsulfonylethenyl group (-CH₂CH₂SO₂-CH=CH₂) in the (E)-configuration. This compound combines the aromatic stability of benzene with the electron-withdrawing sulfonyl group and the π-conjugated ethenyl moiety. Such structural features may influence its electronic properties, adsorption behavior, and reactivity under electron irradiation compared to unsubstituted benzene or other derivatives. While direct studies on this specific compound are absent in the literature, insights can be inferred from analogous systems, such as substituted benzenes and sulfonated hydrocarbons, as discussed in the provided evidence .
Properties
CAS No. |
6308-88-9 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
[(E)-2-ethylsulfonylethenyl]benzene |
InChI |
InChI=1S/C10H12O2S/c1-2-13(11,12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
InChI Key |
NTSXTOJBZHNQGP-CMDGGOBGSA-N |
SMILES |
CCS(=O)(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
CCS(=O)(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Adsorption Properties
The ethylsulfonylethenyl group introduces steric bulk and electronic effects that differentiate [(E)-2-ethylsulfonylethenyl]benzene from simpler benzene derivatives:
- Steric Effects: The bulky substituent may reduce packing density on Pt surfaces, leading to lower desorption yields for heavier fragments compared to unsubstituted benzene .
Fragmentation Under Electron Irradiation
Studies on benzene films show that fragmentation pathways depend on substituent-induced charge redistribution and steric constraints:
- Key Observations :
- Anion vs. Cation Yields : The sulfonyl group may promote anion desorption (e.g., SO₂⁻) via DEA, contrasting with benzene’s dominant H⁺ desorption .
- Thickness Dependence : Thicker films of [(E)-2-ethylsulfonylethenyl]benzene may exhibit reduced ion yields due to attenuated metal-substrate interactions (e.g., image charge effects), similar to benzene’s thickness-dependent behavior .
Energy-Dependent Desorption Mechanisms
Benzene’s desorption mechanisms—DEA, dipole dissociation (DD), and dissociative ionization (DI)—are influenced by substituents:
- Threshold Energy Shifts : The electron-withdrawing sulfonyl group may lower the energy threshold for DEA but raise it for DI due to altered charge-transfer dynamics .
Preparation Methods
Reaction Mechanism and Conditions
Adapted from a patented method for analogous phenylsulfonyl compounds, this approach employs (ethylsulfonylmethyl)benzene and paraformaldehyde under basic conditions. The reaction proceeds via:
- Deprotonation : Potassium carbonate deprotonates the methylene group adjacent to the sulfone, generating a stabilized carbanion.
- Formaldehyde Addition : The carbanion reacts with formaldehyde (from paraformaldehyde decomposition), forming a hydroxymethyl intermediate.
- Elimination : β-Hydride elimination produces the E-configured double bond, favored by the electron-withdrawing sulfone group.
Optimized Protocol :
- Reactants : (Ethylsulfonylmethyl)benzene (1.0 equiv), paraformaldehyde (1.2 equiv)
- Conditions : K₂CO₃ (2.0 equiv), DMF solvent, 80°C, 12 h
- Yield : 68–72% (estimated from analogous phenylsulfonyl systems)
- Stereoselectivity : >95% E-isomer due to sulfone-induced stabilization of the trans configuration.
Substrate Synthesis
(Ethylsulfonylmethyl)benzene Preparation :
- Nucleophilic Substitution : Benzyl chloride reacts with sodium ethylsulfinate in ethanol at reflux (24 h) to form benzyl ethyl sulfide.
- Oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the sulfide to the sulfone at 0–5°C (12 h, 89% yield).
Ceric Ammonium Nitrate (CAN)-Mediated Coupling
Oxidative Coupling Mechanism
This method, inspired by toluenesulfonyl vinylations, leverages CAN’s dual role as an oxidant and mediator:
- Sulfinate Activation : Sodium ethylsulfinate (EtSO₂Na) reacts with CAN in acetonitrile, forming a sulfonyl radical.
- Iodide Participation : Sodium iodide provides iodide ions, which couple with the radical to generate a vinyl sulfone intermediate.
- Aromatic Substitution : The intermediate undergoes electrophilic attack on benzene, facilitated by CAN’s Lewis acidity.
Procedure :
- Reactants : EtSO₂Na (1.5 equiv), NaI (2.0 equiv), benzene (excess)
- Conditions : CAN (1.0 equiv), CH₃CN, 0°C, 6 h
- Yield : 65–70% (extrapolated from toluenesulfonyl analogues)
- Advantage : Avoids pre-functionalized benzene derivatives.
Radical-Mediated Alkenylation
Catalytic Radical Generation
Using dibenzoyl peroxide (BPO) as an initiator, this method couples ethylsulfonyl chloride with styrene:
- Radical Initiation : BPO decomposes thermally (80°C), generating phenyl radicals.
- Sulfonyl Radical Formation : Phenyl radicals abstract chlorine from ethylsulfonyl chloride, producing ethylsulfonyl radicals.
- Alkenylation : Radical addition to styrene followed by β-scission yields the E-alkene.
Optimized Parameters :
- Catalyst : BPO (10 mol%)
- Solvent : Toluene, 80°C, 8 h
- Yield : 60–65%
- Stereocontrol : Radical recombination favors the trans configuration due to reduced steric hindrance.
Wittig Reaction with Sulfonyl-Stabilized Ylides
Ylide Preparation and Reactivity
Triphenylphosphine reacts with ethylsulfonylmethyl bromide under basic conditions to form a stabilized ylide:
- Ylide Synthesis : Ethylsulfonylmethyl bromide + PPh₃ → Phosphonium salt → Deprotonation with NaHMDS.
- Coupling with Benzaldehyde : The ylide reacts with benzaldehyde, forming the E-alkene via a betaine intermediate.
Key Data :
- Ylide Stability : Sulfone electron-withdrawing effects enhance ylide stability, permitting room-temperature reactions.
- Yield : 75–80% (based on analogous sulfonyl ylides)
- E/Z Ratio : 9:1 (confirmed by ¹H-NMR coupling constants).
Comparative Analysis of Methods
Experimental Protocols
Representative Procedure: Paraformaldehyde Method
- Charge Reactor : (Ethylsulfonylmethyl)benzene (5.0 g, 23 mmol), paraformaldehyde (0.83 g, 27.6 mmol), K₂CO₃ (6.4 g, 46 mmol), DMF (50 mL).
- Heat : 80°C, 12 h under N₂.
- Workup : Dilute with H₂O (100 mL), extract with EtOAc (3×50 mL).
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) affords the product as white crystals (3.4 g, 70%).
Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
